Ammonium citrate

Übersicht

Beschreibung

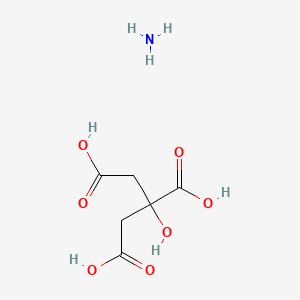

Ammonium citrate, also known as this compound, is a compound formed by the neutralization of citric acid with ammonia. It is commonly used in various industrial and scientific applications due to its unique properties. This compound is typically found as a white crystalline powder that is highly soluble in water.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of citric acid, ammonium salt involves the neutralization of citric acid with ammonia. The reaction can be represented as follows:

C6H8O7+NH3→C6H5O7NH4

Industrial Production Methods: In industrial settings, citric acid is often produced through the fermentation of sugars by the mold Aspergillus niger. The resulting citric acid is then neutralized with ammonia to produce ammonium citrate. This process is efficient and cost-effective, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: Ammonium citrate can undergo various chemical reactions, including:

Neutralization: Reacts with acids and bases to form corresponding salts.

Oxidation: Can be oxidized to form different products depending on the conditions.

Complexation: Forms complexes with metal ions, which is useful in various applications.

Common Reagents and Conditions:

Acids and Bases: Reacts with strong acids and bases to form different salts.

Oxidizing Agents: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Metal Ions: Forms complexes with metal ions such as calcium, magnesium, and iron.

Major Products:

This compound: Formed by neutralization.

Metal Complexes: Formed by complexation with metal ions.

Oxidized Products: Formed by oxidation reactions.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Nutrient Chelation

Ammonium citrate serves as an effective chelating agent in agriculture. It enhances the bioavailability of essential micronutrients such as iron and zinc in soil, promoting better plant growth and yield. Studies indicate that this compound significantly increases the uptake of these nutrients when applied to crops, particularly in alkaline soils where nutrient availability is often limited .

Table 1: Effect of this compound on Micronutrient Uptake

| Micronutrient | Uptake Increase (%) | Soil pH |

|---|---|---|

| Iron | 30% | 7.5 |

| Zinc | 25% | 8.0 |

Food Industry Applications

Food Additive

this compound is commonly used as an acidity regulator and flavoring agent in the food industry. It is particularly prevalent in beverages and processed foods, where it helps to maintain pH levels and enhance flavor profiles. In Scotland, for instance, it is a key ingredient in the popular soft drink Irn-Bru .

Nutritional Supplementation

As a source of iron, this compound is also utilized in fortifying food products to combat iron deficiency anemia. Its solubility makes it an ideal choice for incorporation into baby formulas and other fortified foods .

Pharmaceutical Applications

Iron Supplementation

In pharmaceuticals, this compound is used to formulate iron supplements due to its ability to improve iron absorption in the gastrointestinal tract. This property makes it effective for treating iron deficiency anemia .

Case Study: Ferric this compound

Recent studies have shown that ferric this compound (a derivative) can modulate immune responses by upregulating PD-L1 expression in macrophages, indicating potential therapeutic applications in immunotherapy .

Environmental Applications

Water Treatment

this compound is employed in water purification processes as a reducing agent for metal salts of low activity. Its chelating properties help remove heavy metals from wastewater, making it an important component in environmental remediation efforts .

Industrial Applications

Photographic Industry

Historically, this compound has been used in photographic processes, particularly in the cyanotype method where it acts as a light-sensitive compound .

Wirkmechanismus

The mechanism of action of citric acid, ammonium salt involves its ability to chelate metal ions and act as a buffering agent. By binding to metal ions, it prevents their participation in unwanted chemical reactions. As a buffer, it helps maintain a stable pH in various solutions, which is crucial in many biological and chemical processes.

Vergleich Mit ähnlichen Verbindungen

Sodium Citrate: Similar buffering and chelating properties but contains sodium instead of ammonium.

Potassium Citrate: Used similarly in buffering and chelation but contains potassium.

Calcium Citrate: Often used as a dietary supplement for calcium.

Uniqueness: Ammonium citrate is unique due to its ammonium content, which provides specific benefits in certain applications, such as its use in fertilizers where it serves as a nitrogen source. Its solubility and ability to form complexes with various metal ions also make it particularly versatile in industrial and scientific applications.

Biologische Aktivität

Ammonium citrate, a compound formed from citric acid and ammonia, has garnered attention for its various biological activities, particularly in the fields of medicine, agriculture, and environmental science. This article explores its biological effects, mechanisms of action, and applications based on recent research findings.

This compound exists primarily in two forms: dithis compound (DAC) and tri-ammonium citrate (TAC). The chemical formula for dithis compound is and for tri-ammonium citrate is . These compounds are soluble in water and exhibit buffering properties, making them useful in various biochemical applications.

1. Iron Chelation and Oxidative Stress

This compound is known for its ability to chelate iron, which can influence oxidative stress in biological systems. Research has shown that ferric this compound (FAC) can induce oxidative stress in various cell types, leading to apoptosis and ferroptosis, particularly in cancer cells. For example, studies have demonstrated that FAC treatment significantly inhibited the proliferation of non-small-cell lung cancer (NSCLC) cell lines by inducing oxidative stress and altering cellular metabolic pathways .

2. Immune Modulation

FAC has been reported to modulate immune responses by upregulating the expression of programmed death-ligand 1 (PD-L1) in macrophages. This effect is mediated through changes in metabolic and redox status, which enhance mitochondrial function and reactive oxygen species (ROS) production . The increased PD-L1 expression may have implications for cancer immunotherapy by influencing T-cell activity.

3. Antiviral Activity

Recent studies have indicated that this compound possesses antiviral properties. For instance, it has been shown to inhibit the replication of influenza A virus (IAV) in vitro and in vivo by reducing pro-inflammatory cytokine levels and alleviating lung inflammation . This suggests potential applications for this compound in treating viral infections.

Case Study 1: this compound in Cancer Therapy

A study investigated the effects of FAC on NSCLC cell lines. The results demonstrated that FAC induced significant oxidative stress, leading to reduced cell viability and increased apoptosis rates. Flow cytometry analysis revealed that FAC treatment caused a block in the cell cycle at the G2/M phase, highlighting its potential as a therapeutic agent against cancer .

Case Study 2: this compound as an Antiviral Agent

In a study examining the efficacy of FAC against IAV, mice treated with FAC showed reduced viral load and improved lung histopathology compared to controls. The treatment led to lower levels of inflammatory cells in bronchoalveolar lavage fluid, indicating that this compound could be a promising candidate for antiviral therapies .

Comparative Analysis of Biological Activities

| Activity | Mechanism | Outcome |

|---|---|---|

| Iron Chelation | Reduces free iron levels; induces oxidative stress | Inhibition of cancer cell proliferation |

| Immune Modulation | Upregulates PD-L1; alters macrophage metabolism | Enhanced immune response |

| Antiviral Effects | Inhibits viral replication; reduces inflammation | Decreased viral load; improved tissue health |

Eigenschaften

IUPAC Name |

triazanium;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.3H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYZEGXAUVWDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17N3O7 | |

| Record name | TRIAMMONIUM CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10889469 | |

| Record name | Ammonium citrate (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium citrate is a white granular solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in pharmaceuticals, and in chemical analysis., Liquid, White to off-white crystals or powder, Colorless or white solid; [HSDB] White odorless granules; [MSDSonline], White solid; [JECFA] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | AMMONIUM CITRATE, DIBASIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TRIAMMONIUM CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Diammonium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4716 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Triammonium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20220 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely soluble in water, Slightly soluble in alcohol, Soluble in about 1 part water | |

| Record name | TRIAMMONIUM CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | DIAMMONIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.48 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.48 g/cu cm | |

| Record name | AMMONIUM CITRATE, DIBASIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIAMMONIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Granules or crystals, Colorless crystals, White granules | |

CAS No. |

3012-65-5, 3458-72-8 | |

| Record name | AMMONIUM CITRATE, DIBASIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium citrate (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003458728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium citrate (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium hydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triammonium citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM CITRATE, TRIBASIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J90A52459R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIAMMONIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [] Researchers use techniques like Fourier Transform Infrared Spectroscopy (FTIR) and X-Ray Diffraction (XRD) to analyze ammonium citrate. FTIR helps identify functional groups, while XRD reveals its crystalline structure. []

A: this compound can form complexes with iron, influencing iron uptake and storage in cells. [] Studies on canine lens epithelial cells revealed that its effects on iron uptake are source-dependent, differing between transferrin-bound iron and ferric chloride. []

A: this compound, specifically ferric this compound, has been investigated as a negative contrast agent in magnetic resonance imaging (MRI). [, , , , , ] It works by influencing the signal intensity of the gastrointestinal tract, improving the visualization of surrounding organs. Studies have explored its effectiveness in procedures like MRCP (Magnetic Resonance Cholangiopancreatography). [, , , , ]

A: this compound plays a crucial role as a dispersant and chelating agent in nanoparticle synthesis. [, ] For instance, it has been successfully employed in the synthesis of Gd2Zr2O7 nanopowders by the sol-gel method, contributing to the controlled size and morphology of the resulting particles. []

A: [] While this compound is generally considered safe for many applications, its environmental impact and degradation pathways require consideration, particularly in large-scale use scenarios. Research is ongoing to assess its potential effects on ecosystems and to develop sustainable waste management strategies.

A: Yes, alternatives exist and the choice depends on the specific application. For instance, other chelating agents like EDTA (ethylenediaminetetraacetic acid) are sometimes used in soil remediation. [] Researchers are constantly exploring new materials and methods to improve efficiency and sustainability. []

ANone: Future research on this compound is likely to focus on optimizing its use in various applications, exploring its full potential in areas such as nanomaterial synthesis, bioremediation, and biomedical applications. There's growing interest in understanding its long-term environmental impact and developing sustainable practices for its production, use, and disposal.

A: [] The use of this compound spans various fields, with key milestones including its early adoption in medical applications and its increasing relevance in material science and environmental remediation. The evolution of analytical techniques has significantly advanced our understanding of this versatile compound, paving the way for future discoveries and innovations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.